2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structural features, which include a methoxyphenethyl group and a pyridyl group attached to the triazolo-pyrimidine core. These substituents are significant as they enhance the compound's interaction with biological targets, potentially improving its pharmacological profile and therapeutic applications.
The molecular formula of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is C19H17N5O, with a molecular weight of 331.4 g/mol . This compound is classified under heterocyclic compounds, specifically within the triazolo-pyrimidine family, known for their diverse biological activities and potential therapeutic uses.
The synthesis of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various multi-step synthetic routes. Common methodologies include:
The synthesis typically involves:
The structure of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine features a triazole ring fused with a pyrimidine core. The presence of the methoxyphenethyl and pyridyl groups significantly influences its chemical behavior and biological activity.
The chemical reactivity of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be characterized by typical reactions associated with triazolo-pyrimidines:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for further study.
The mechanism of action for 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways relevant to disease processes.
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines may exhibit activities such as:
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can include:
The chemical properties are influenced by the presence of heteroatoms (nitrogen in triazole and pyrimidine) and functional groups (methoxy and phenethyl). These contribute to its reactivity profile and potential interactions in biological systems.
The applications of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine are primarily found in medicinal chemistry. Its potential uses include:
This comprehensive analysis highlights the significance of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine in medicinal chemistry and its potential contributions to future therapeutic developments.
The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, first synthesized in 1909 by Bulow and Haas, represents a privileged heterocyclic system in medicinal chemistry due to its exceptional versatility and broad bioactivity profile [7] [9]. This fused bicyclic structure gained prominence with the isolation of natural products like Essramycin (a triazolopyrimidine-containing antibiotic from Streptomyces spp.) in 2008, validating its biological relevance [7] [9]. The 1980s–2000s witnessed significant clinical translation, exemplified by Trapidil (a coronary vasodilator and platelet-derived growth factor antagonist marketed in Japan) and herbicide Flumetsulam [1] [7]. Contemporary drug discovery has since yielded advanced candidates:
Table 1: Key Milestones in TP Scaffold Development
Year | Milestone | Significance |
---|---|---|
1909 | First synthesis by Bulow & Haas | Foundation of TP chemistry |
2008 | Isolation of Essramycin | Natural product validation of bioactivity |
1980s | Market approval of Trapidil | Clinical proof-of-concept for cardiovascular applications |
2010s | Development of Cevipabulin & DSM-265 | Expansion into oncology and infectious diseases |
2024 | ENPP1 inhibitors for cancer immunotherapy | Application in innate immune modulation [5] |
The TP nucleus serves as a robust purine bioisostere due to its isoelectronic character and analogous hydrogen-bonding topology [7] [9]. Unlike purines, however, TPs exhibit minimal annular tautomerism, reducing metabolic complexity and enhancing pharmacokinetic predictability [9]. This property has been exploited across diverse target classes:
Table 2: Bioisosteric Applications of TP Scaffold vs. Purines
Target Class | Purine Drug Example | TP Bioisostere Advantage |
---|---|---|
Cyclin-dependent kinases | Roscovitine | Improved selectivity (e.g., 19: 100-fold vs. GSK-3β) |
PI3 kinases | Purine analogs | Enhanced isoform specificity (e.g., PI3Kβ vs. PI3Kα) |
Viral polymerases | Nucleoside analogs | Reduced tautomerism → lower off-target effects |
This review centers on the specific TP derivative 2-(4-methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (PubChem CID: 71702649), a structurally optimized molecule integrating three pharmacophores:
Its molecular formula (C₁₉H₁₇N₅O) and structural features position it within the "lead-like" chemical space (MW = 331.37 g/mol, cLogP ≈ 3.2), aligning with modern drug design principles [2]. While the parent scaffold shows anticancer, antimicrobial, and immunomodulatory potential [1] [4] [5], this derivative’s unique substitution pattern warrants focused examination of its synthetic accessibility, target selectivity, and therapeutic potential.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7